![molecular formula C15H13F3N4O4S B2740992 3-[5-oxo-3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-2H-1,2,4-triazin-6-yl]propanoic acid CAS No. 325996-91-6](/img/structure/B2740992.png)
3-[5-oxo-3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-2H-1,2,4-triazin-6-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazine ring substituted with a propanoic acid group and a sulfanyl group linked to a 2-oxo-2-[3-(trifluoromethyl)anilino]ethyl group. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the trifluoromethyl group could make the compound more reactive towards nucleophiles. The propanoic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems. The propanoic acid group could allow it to form hydrogen bonds, influencing its interactions with other molecules .Applications De Recherche Scientifique
Dyslipidemia Treatment
Background: The beneficial effects of thyroid hormone (TH) on lipid levels primarily occur through its action at the thyroid hormone receptor β (THR-β) in the liver. However, adverse effects, including cardiac effects, are mediated by thyroid hormone receptor α (THR-α).
Compound Description: “MLS000680007” (SMR000324624) belongs to a pyridazinone series that is significantly more THR-β selective than earlier analogues. It has been optimized to enhance potency and selectivity.
Clinical Trials:- In studies with healthy volunteers, MGL-3196 demonstrated an excellent safety profile and decreased LDL cholesterol (LDL-C) and triglycerides (TG) at once-daily oral doses of 50 mg or higher over a 2-week period .
Synthesis of 2-Oxo-2H-Chromen-7-yl 4-Chlorobenzoate
Background: This compound is synthesized through O-acylation reactions.
Synthesis Details:Solid Forms and Formulations
Background: The compound has various solid forms, including morphic forms, co-crystals, salts, and amorphous solid dispersions.
Patent Information:Mécanisme D'action
The mechanism of action of this compound is not clear without additional context. If it is intended to be a drug molecule, its mechanism of action would depend on its specific biological target. For example, if it is designed to inhibit a particular enzyme, the trifluoromethyl group could be important for binding to the active site of the enzyme .
Orientations Futures
Future research could focus on synthesizing this compound and studying its properties in more detail. If it is intended to be a drug molecule, studies could be carried out to determine its efficacy and safety in biological systems. Additionally, modifications could be made to its structure to improve its properties or to tune its reactivity .
Propriétés
IUPAC Name |
3-[5-oxo-3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-4H-1,2,4-triazin-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O4S/c16-15(17,18)8-2-1-3-9(6-8)19-11(23)7-27-14-20-13(26)10(21-22-14)4-5-12(24)25/h1-3,6H,4-5,7H2,(H,19,23)(H,24,25)(H,20,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJNYJYSDYNLMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-oxo-3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-2H-1,2,4-triazin-6-yl]propanoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.